molecular formula C18H14BrN3O3 B3452750 5-bromo-2-hydroxy-N-(2-hydroxy-1-prop-2-enylindol-3-yl)iminobenzamide

5-bromo-2-hydroxy-N-(2-hydroxy-1-prop-2-enylindol-3-yl)iminobenzamide

Cat. No.: B3452750
M. Wt: 400.2 g/mol
InChI Key: CQEJIMKOERTZAH-UHFFFAOYSA-N
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Description

5-bromo-2-hydroxy-N-(2-hydroxy-1-prop-2-enylindol-3-yl)iminobenzamide is a complex organic compound that features a brominated hydroxybenzamide core linked to an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-hydroxy-N-(2-hydroxy-1-prop-2-enylindol-3-yl)iminobenzamide typically involves multiple steps. One common route starts with the bromination of 2-hydroxybenzamide to form 5-bromo-2-hydroxybenzamide. This intermediate is then reacted with 2-hydroxy-1-prop-2-enylindole-3-carbaldehyde under Schiff base formation conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-hydroxy-N-(2-hydroxy-1-prop-2-enylindol-3-yl)iminobenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

5-bromo-2-hydroxy-N-(2-hydroxy-1-prop-2-enylindol-3-yl)iminobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-2-hydroxy-N-(2-hydroxy-1-prop-2-enylindol-3-yl)iminobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2-hydroxybenzamide: Shares the brominated hydroxybenzamide core but lacks the indole moiety.

    2-hydroxy-1-prop-2-enylindole-3-carbaldehyde: Contains the indole moiety but lacks the brominated hydroxybenzamide core.

Uniqueness

5-bromo-2-hydroxy-N-(2-hydroxy-1-prop-2-enylindol-3-yl)iminobenzamide is unique due to the combination of the brominated hydroxybenzamide core and the indole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-bromo-2-hydroxy-N-(2-hydroxy-1-prop-2-enylindol-3-yl)iminobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrN3O3/c1-2-9-22-14-6-4-3-5-12(14)16(18(22)25)20-21-17(24)13-10-11(19)7-8-15(13)23/h2-8,10,23,25H,1,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQEJIMKOERTZAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=C(C=CC(=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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